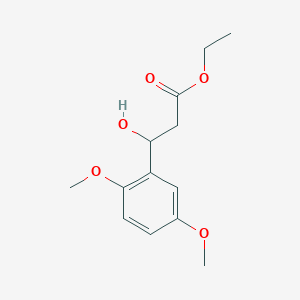
2-Methyl-5-(3-quinolyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(3-quinolyl)oxazole is a heterocyclic compound that features both an oxazole ring and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-quinolyl)oxazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-aminomethyl oxazole with 3-quinolinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, is becoming increasingly important in industrial settings.
化学反応の分析
Types of Reactions
2-Methyl-5-(3-quinolyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline moiety or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and oxazole derivatives, depending on the reagents used.
科学的研究の応用
2-Methyl-5-(3-quinolyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Methyl-5-(3-quinolyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the oxazole ring can interact with various proteins, inhibiting their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
- 2-(3´-Pyridyl)-5-phenyloxazole
- 2,5-Diphenyloxazole
- Benzoxazole derivatives
Uniqueness
2-Methyl-5-(3-quinolyl)oxazole is unique due to the presence of both the oxazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds that may only contain one of these heterocyclic rings.
特性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
2-methyl-5-quinolin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C13H10N2O/c1-9-14-8-13(16-9)11-6-10-4-2-3-5-12(10)15-7-11/h2-8H,1H3 |
InChIキー |
UOPYBJJMRNHPLD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(O1)C2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


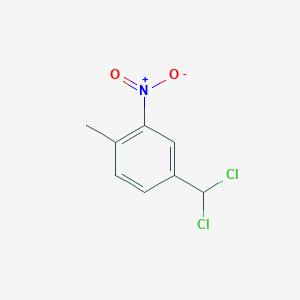
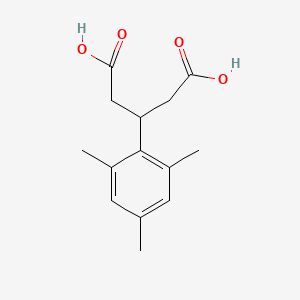
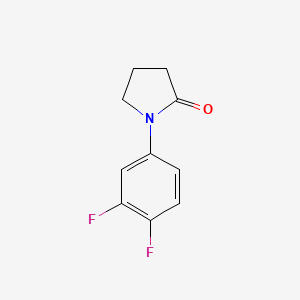
![5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689937.png)
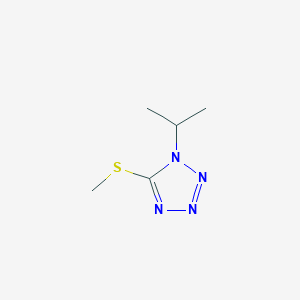

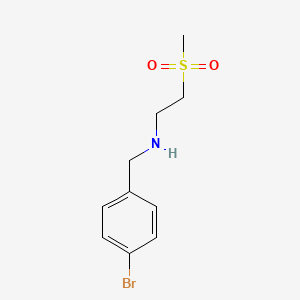

![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)
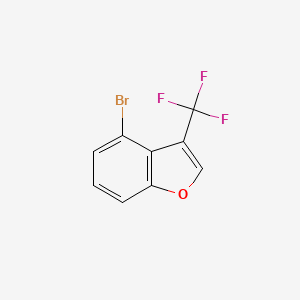
![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)
